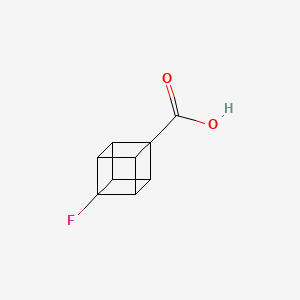

4-fluorocubane-1-carboxylic Acid

Description

Contextualization of Cubane (B1203433) as a Strained Hydrocarbon Framework in Organic Chemistry

Cubane (C₈H₈) is a synthetic hydrocarbon composed of eight carbon atoms arranged at the vertices of a cube. slideshare.netwikipedia.org First synthesized in 1964 by Philip E. Eaton and Thomas W. Cole, its structure was initially considered "impossible" due to the severe deviation of its bond angles (90°) from the ideal tetrahedral angle (109.45°). wikipedia.org This geometric constraint results in a high degree of bond-angle strain, making cubane a molecule of immense theoretical interest. slideshare.netacs.org Despite its thermodynamic instability, cubane exhibits remarkable kinetic stability, with no significant decomposition occurring below 200°C, indicating a lack of easy decomposition pathways. scientificupdate.com This combination of high energy content and kinetic stability has driven research into its potential applications. wikipedia.org

Significance of Functionalized Cubanes in Contemporary Academic Research

The ability to functionalize the cubane core has unlocked a vast field of research. nih.gov The rigid, three-dimensional structure of cubane offers a unique scaffold for positioning substituents in precise spatial arrangements. nih.gov This has made functionalized cubanes attractive for a variety of applications, from materials science to medicinal chemistry. slideshare.netacs.org

One of the most significant applications of functionalized cubanes is their use as bioisosteres for benzene (B151609) rings in drug design. biosynth.comresearchgate.net The cubane cage can geometrically mimic a phenyl group while possessing different electronic and metabolic properties. biosynth.comyoutube.com Unlike benzene, cubane is not prone to oxidative metabolism, which can lead to toxic byproducts. biosynth.com This has led to the synthesis of cubane analogs of existing drugs, such as cubocaine (an analog of benzocaine), which has shown comparable or even enhanced anesthetic activity. biosynth.comyoutube.com The development of methods to create various substituted cubanes, including those with amino and ether functionalities, continues to expand their potential in pharmaceutical research. nih.govnih.gov

Rationale for Investigating Fluorinated Cubane Carboxylic Acids

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of cubanes, fluorination is of particular interest for several reasons. Fluorinated cubane derivatives are being explored for their potential in creating high-performance materials and new pharmaceutical agents.

The synthesis of fluorinated cubanes can be achieved through various methods, including direct fluorination of cubane derivatives with elemental fluorine. sigmaaldrich.comnih.gov The conditions of these reactions can be controlled to produce mono- or di-fluorinated products. sigmaaldrich.comnih.gov The resulting fluorinated compounds often exhibit altered properties such as increased thermal stability and modified electronic characteristics. For instance, the hexafluorinated derivative of cubane-1,4-dicarboxylic acid has been identified as a highly strained compound. acs.orgnih.gov The study of fluorinated cubane carboxylic acids, therefore, provides valuable insights into the effects of fluorine substitution on the strained cubane system.

Scope and Academic Relevance of 4-Fluorocubane-1-carboxylic Acid Studies

The specific compound this compound is a subject of academic interest due to the combined presence of a fluorine atom and a carboxylic acid group on the cubane scaffold. This disubstituted cubane serves as a valuable building block for synthesizing more complex molecules. acs.org Research on this compound and its derivatives, such as 4-fluorocubane-1-carboxamide, contributes to a deeper understanding of the transmission of electronic effects through the saturated cubane framework. sigmaaldrich.comacs.org Studies involving solid-state structural analysis have revealed how the interplay between the fluorine and carboxylic acid groups influences crystal packing through hydrogen and halogen bonding. researchgate.net The continued investigation of this compound and related compounds is crucial for advancing the design of novel materials and pharmaceuticals based on the unique cubane architecture.

Properties

IUPAC Name |

4-fluorocubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGVUKWGPSBFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145193-69-7 | |

| Record name | 8-fluorocubane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluorocubane 1 Carboxylic Acid and Its Analogs

Strategic Approaches to the Cubane (B1203433) Core and Monocarboxylic Acid Derivatization

The construction of the cubane skeleton and the introduction of a carboxylic acid group are foundational steps in the synthesis of 4-fluorocubane-1-carboxylic acid. These processes have evolved from groundbreaking initial syntheses to more practical, scalable methods.

Evolution of Cubane Synthesis: From Pioneering Routes to Scalable Preparations

The journey to synthesize cubane began with the landmark achievement of Philip Eaton and Thomas Cole in 1964, who first constructed the highly strained C₈H₈ cage. wikipedia.orgwordpress.com Their classic synthesis started from 2-cyclopentenone and involved multiple steps, including bromination, Diels-Alder dimerization, and a key photochemical [2+2] cycloaddition to form the cage structure. wikipedia.org

These foundational methods have been refined over the years, leading to pilot-plant scale production of cubane-1,4-dicarboxylic acid in multi-kilogram batches, making cubane derivatives more readily available, albeit still costly. wordpress.comic.ac.uk More recent developments have focused on creating practical, multigram-scale syntheses of specifically substituted cubanes, such as 1,3-disubstituted derivatives, from common intermediates. rsc.orgbath.ac.ukrsc.org

| Key Synthetic Evolution | Description | Significance |

| Eaton-Cole Synthesis (1964) | The first successful synthesis of the cubane core starting from 2-cyclopentenone. wikipedia.orgwordpress.com | Proved the existence of the cubane molecule, previously thought to be too strained to exist. wordpress.com |

| Improved Dicarboxylic Acid Route | A streamlined five-step process yielding cubane-1,4-dicarboxylic acid. ic.ac.uk | Increased accessibility of the cubane scaffold for derivatization. ic.ac.uk |

| Barborak-Watts-Pettit Route (1966) | Utilized an organometallic cyclobutadiene (B73232) source for the key Diels-Alder reaction. ic.ac.uk | Provided an elegant and concise alternative pathway to the cubane system. ic.ac.uk |

| Modern Scalable Syntheses | Development of robust, multigram-scale syntheses for specific substitution patterns (e.g., 1,3-disubstituted). rsc.orgnih.gov | Enables the production of useful quantities of diverse cubane building blocks for various applications. rsc.orgbath.ac.uk |

Establishment of the Carboxylic Acid Handle on the Cubane Scaffold via Rearrangements

The introduction of a carboxylic acid group onto the cubane cage is a critical step for creating versatile building blocks like this compound. The Favorskii rearrangement has been a cornerstone reaction in this process since the earliest syntheses. wikipedia.orgic.ac.uk

In the classic Eaton synthesis, a bromoketone intermediate is treated with a base, such as potassium hydroxide, to induce a ring-contraction via the Favorskii rearrangement, which forms a carboxylic acid on the newly formed five-membered ring that becomes part of the cubane precursor cage. wikipedia.org This method was also employed in the Barborak synthesis to convert a dibromodiketone to cubane-1,4-dicarboxylic acid. ic.ac.uk

Once a carboxylic acid or dicarboxylic acid is established, it can be converted to a variety of other functional groups. For instance, the Yamada-Curtius rearrangement can be used to transform a carboxylic acid into a Boc-protected amine, as demonstrated in the synthesis of cubanisidine from 4-methoxycubane carboxylic acid. nih.gov While not a method for establishing the initial acid, such rearrangements highlight the utility of the carboxylic acid as a synthetic handle for producing diverse analogs. nih.govrsc.org

Regioselective and Stereoselective Introduction of Fluorine onto the Cubane Cage

Introducing a fluorine atom at a specific position on the cubane ring presents significant hurdles due to the cage's unique reactivity and the high energy associated with direct C-H functionalization.

Direct Fluorination Techniques and Their Selectivity Challenges

Direct fluorination of the cubane core, typically using elemental fluorine, is a seemingly straightforward approach but is fraught with challenges. The high reactivity of elemental fluorine can easily lead to the degradation of the strained cubane ring system. scientificupdate.comacs.org

Studies on the direct fluorination of cubane-1,4-dicarboxylic acid and its esters have shown that the reaction outcome is highly dependent on the conditions. nih.govsigmaaldrich.com

In acetonitrile (B52724) at low temperatures (-20 to -30°C), the dimethyl ester of 1,4-cubanedicarboxylic acid can be converted to dimethyl 2-fluorocubane-1,4-dicarboxylate. nih.govsigmaaldrich.com

However, performing the reaction in trifluoroacetic acid results in complex mixtures of mono- and difluorinated products, demonstrating the difficulty in controlling selectivity. nih.govsigmaaldrich.com

These selectivity issues arise from the multiple, chemically similar C-H bonds on the cubane scaffold, making it difficult to target a single position without over-fluorination or the formation of isomeric mixtures. nih.govsigmaaldrich.com

Indirect Fluorination Strategies for Bridgehead Fluorinated Cubanes

To overcome the challenges of direct fluorination, indirect methods have been developed to install fluorine at the bridgehead positions with high regioselectivity. A prominent strategy involves deprotonation of a C-H bond to form a cubyl anion, followed by quenching with an electrophilic fluorine source.

One effective method uses a strong base, such as lithium tetramethylpiperidide (LiTMP), for ortho-lithiation next to a directing group like a diamide. dtic.mil However, for simpler systems, anion formation followed by treatment with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) has proven successful. scientificupdate.comsoton.ac.uk This approach was used in the final step of the synthesis of perfluorocubane, where the last remaining hydrogen atom was removed by deprotonation with LiHMDS and then fluorinated with NFSI in modest yield. scientificupdate.com This highlights the power of anion-based strategies for installing fluorine at specific, even sterically hindered, bridgehead positions.

Site-Selective Fluorination Methodologies on Substituted Cubanes

The presence of existing substituents on the cubane ring can profoundly influence the regioselectivity of further functionalization, including fluorination. These directing effects are crucial for the synthesis of precisely substituted analogs like this compound.

The electronic properties of a substituent play a key role. For example, radical-mediated halogenation of fluorocubane has been shown to result in the site-selective formation of a 1,3-disubstituted product. thieme-connect.com The highly electronegative fluorine atom deactivates the adjacent ortho positions towards radical attack, directing the incoming halogen to the meta position. thieme-connect.com

C-H Functionalization Routes to Fluorocubane Carboxylic Acids

Direct functionalization of the cubane C-H bonds is a powerful strategy for streamlining the synthesis of its derivatives. rsc.org This approach avoids lengthy synthetic sequences that often start from pre-functionalized precursors.

Light-mediated reactions have emerged as a valuable tool for the carboxylation of cubanes. princeton.edunih.gov These methods often proceed under mild conditions and can offer high regioselectivity. One notable approach involves a light-mediated one-pot C-H carboxylation/esterification sequence. princeton.edu This strategy has been successfully employed in the synthesis of cubane-1,2-diesters from the commercially available dimethyl cubane-1,4-dicarboxylate. princeton.edu The process is inspired by the cubane C-H carboxylation work reported by Bashir-Hashemi. princeton.edu

Another relevant light-mediated method is photochemical chlorocarbonylation. sci-hub.seacs.orgugent.be This radical-mediated process allows for the direct introduction of a chlorocarbonyl group onto the cubane core, which can then be hydrolyzed to the corresponding carboxylic acid. sci-hub.se For instance, dimethyl 1,4-cubanedicarboxylate can be converted to a 2-substituted derivative, which upon hydrolysis yields a 1,2,4-trisubstituted cubane. sci-hub.seacs.org While not a direct route to this compound, this methodology highlights the potential of photochemical C-H activation for introducing the carboxyl functional group onto a pre-existing fluorinated cubane scaffold. A control experiment performed in the absence of light yielded no product, confirming the photochemical nature of the reaction. sci-hub.se

The carboxylation of C-H bonds can also be achieved using visible light photoredox catalysis in conjunction with CO2. nih.govresearchgate.netresearchgate.net These reactions can be facilitated by various photocatalysts and are often conducted under mild conditions. unibo.itfrontiersin.org While direct application to fluorocubanes is still an emerging area, these light-mediated carboxylation techniques present a promising avenue for future syntheses of this compound.

Achieving site-specificity in the functionalization of the cubane core is crucial for the synthesis of well-defined isomers. The ortho-position to an existing substituent is a key target for creating 1,2-disubstituted patterns. Eaton and co-workers pioneered the ortho-lithiation of amidocubanes, which utilizes a directing group and strong bases to achieve functionalization at the adjacent position. sci-hub.se This method has been instrumental in the systematic substitution of the cubane nucleus. ic.ac.ukacs.org The presence of an amide group can activate the ortho C-H bond towards metalation. ic.ac.uk

Recent advancements have built upon this concept. For instance, the diastereoselective synthesis of 1,2,3-trisubstituted cubanes has been achieved using a chiral auxiliary. nih.gov This method involves the conversion of a cubane carboxylic acid to a chiral amide, followed by sequential ortho-selective deprotonations and electrophilic trapping, leading to high diastereoselectivity. nih.gov

Photochemical chlorocarbonylation also provides a route to ortho-functionalized cubane dicarboxylates. sci-hub.seacs.orgugent.be This radical-mediated process can introduce a functional group at the 2-position of a 1,4-cubanedicarboxylate derivative. sci-hub.se Subsequent regioselective hydrolysis of the ester groups can then lead to fully differentiated 1,2,4-trisubstituted cubanes. sci-hub.seacs.org This demonstrates a viable strategy for accessing ortho-functionalized cubane carboxylates, a key step towards the synthesis of specific isomers of fluorocubane carboxylic acids.

| Method | Description | Key Features | Reference(s) |

| Ortho-lithiation | Use of a directing amide group and strong base to deprotonate the adjacent C-H bond for subsequent electrophilic trapping. | Pioneering method for ortho-functionalization. | sci-hub.seic.ac.uk |

| Chiral Auxiliary-Directed Deprotonation | Sequential ortho-selective deprotonations of a chiral cubane amide to achieve diastereoselective synthesis of trisubstituted cubanes. | High diastereoselectivity. | nih.gov |

| Photochemical Chlorocarbonylation | Radical-mediated introduction of a chlorocarbonyl group at the 2-position of a 1,4-cubanedicarboxylate. | Access to 1,2,4-trisubstituted cubanes after hydrolysis. | sci-hub.seacs.orgugent.be |

Synthetic Pathways to Isomeric and Polysubstituted Fluorocubane Carboxylic Acids

The development of synthetic routes to various isomers of substituted cubanes is essential for exploring their structure-activity relationships. This includes accessing 1,2-, 1,3-, and 1,4-disubstituted derivatives, as well as more complex polysubstituted systems.

The synthesis of 1,4-disubstituted cubanes is the most established, with cubane-1,4-dicarboxylic acid being a common starting material. rsc.orgnih.govresearchgate.net However, accessing the 1,2- and 1,3-isomers has historically been more challenging, often requiring multi-step and low-yielding syntheses. princeton.edursc.org

Recent breakthroughs have provided more practical routes to these less common substitution patterns. For the synthesis of 1,3-disubstituted cubanes, a robust multigram-scale synthesis has been developed. rsc.orgrsc.orgbath.ac.uknih.gov This approach utilizes a novel Wharton transposition of an enone intermediate that was previously used for making 1,4-disubstituted cubanes, thus providing access to both isomers from a common precursor. rsc.orgbath.ac.uknih.gov

Access to 1,2-disubstituted cubanes has been advanced through C-H functionalization strategies. princeton.edu As mentioned previously, a light-mediated one-pot C-H carboxylation/esterification sequence on dimethyl cubane-1,4-dicarboxylate provides a pathway to cubane-1,2-diesters. princeton.edu This method avoids the need for laborious installation and removal of directing groups. princeton.edu

The selective synthesis of 1,3-substituted cuneanes, which are isomers of cubanes, can also be achieved from 1,4-substituted cubanes through silver(I)-catalyzed isomerization. chemrxiv.org The substituent on the cubane starting material influences the regioselectivity of the isomerization. chemrxiv.org

| Substitution Pattern | Synthetic Approach | Key Features | Reference(s) |

| 1,4-Disubstituted | Well-established routes from cubane-1,4-dicarboxylic acid. | Readily accessible. | rsc.orgnih.govresearchgate.net |

| 1,3-Disubstituted | Wharton transposition of an enone intermediate. | Multigram-scale synthesis. | rsc.orgrsc.orgbath.ac.uknih.gov |

| 1,2-Disubstituted | Light-mediated C-H carboxylation/esterification of 1,4-disubstituted cubanes. | Avoids directing groups. | princeton.edu |

| 1,3-Cuneane (from Cubane) | Silver(I)-catalyzed isomerization of 1,4-substituted cubanes. | Access to isomeric scaffolds. | chemrxiv.org |

Introducing multiple fluorine atoms and other functional groups onto the cubane core presents significant synthetic hurdles. rsc.org The high reactivity of the cubane C-C bonds can lead to decomposition of the scaffold under various reaction conditions. rsc.org

Despite these challenges, progress has been made in the synthesis of polysubstituted cubanes. Eaton reported that the enhanced acidity of a cyanocubane derivative was key to achieving multiple iodinations. rsc.org This principle of using electron-withdrawing groups to facilitate further functionalization has been extended to the synthesis of multiply arylated cubanes through C-H metalation and arylation. rsc.org

A landmark achievement in this area is the synthesis of perfluorocubane (C8F8). acs.orgnih.govwikipedia.org This was accomplished through a multi-step process that involved the direct fluorination of a heptafluorinated cubane ester intermediate using elemental fluorine gas. acs.orgnih.gov The synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate has also been reported, where the reaction conditions determine the nature of the fluorinated products. acs.orgnih.gov In acetonitrile at low temperatures, the monofluorinated product is obtained, while more complex mixtures are formed in trifluoroacetic acid. nih.gov These advances in multi-fluorination are critical for creating a library of fluorinated cubane building blocks that could be converted to their corresponding carboxylic acids.

Methodological Innovations in Fluorocubane Synthesis Relevant to Carboxylic Acid Derivatives

Recent innovations in synthetic methodology are expanding the toolkit for preparing functionalized cubanes, including fluorinated carboxylic acid derivatives. These new methods offer milder reaction conditions and greater functional group tolerance.

One significant area of development is in cross-coupling reactions. While traditional palladium-catalyzed cross-couplings have been challenging due to the instability of the cubane cage, new protocols are emerging. princeton.edu For example, copper-based cross-coupling has been shown to be effective for C-N, C-C(sp3), and C-C(sp2) bond formation on the cubane scaffold. princeton.edu

Electrochemical methods also offer a promising new direction. The Hofer-Moest reaction, an oxidative decarboxylative ether formation, has been successfully applied to cubane carboxylic acids under flow conditions. nih.gov This represents the first direct electrochemical functionalization of the cubane system and is notable for its mild conditions and scalability. nih.gov

Furthermore, the development of C-H functionalization continues to be a major focus. researchgate.netresearchgate.net Strategies involving radical-mediated processes and transition-metal-catalyzed C-H activation are being explored to create diverse cubane derivatives with high precision. researchgate.netresearchgate.net These innovative approaches will undoubtedly facilitate the synthesis of complex molecules like this compound and its analogs, paving the way for their exploration in various scientific fields.

Theoretical and Computational Chemistry of Fluorocubane Carboxylic Acids

Quantum Chemical Analysis of Molecular Strain and Stability

The defining feature of the cubane (B1203433) framework is its immense strain energy, a consequence of its highly constrained 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. researchgate.net This inherent strain profoundly influences the molecule's stability and reactivity.

Quantification of Strain Energy in Cubane and its Halogenated Derivatives

The strain energy of the parent cubane molecule has been a subject of both experimental and computational investigation, with high-level theoretical studies estimating it to be around 667.2 kJ/mol. researchgate.netnih.gov The introduction of substituents, particularly halogens, further modulates this strain.

Computational studies on halogenated cubane-1,4-dicarboxylic acids have shown that the introduction of halogen atoms increases the strain energy. acs.orgnih.gov For instance, the chlorination of cubane-1,4-dicarboxylic acid leads to a small increase in strain, which more than doubles with the introduction of a second chlorine atom. acs.orgnih.gov Theoretical predictions for perhalogenated cubane-1,4-dicarboxylic acids indicate that the hexafluorinated derivative is the most strained, with a relative strain energy of 57.5 kcal/mol. acs.orgnih.gov This strain decreases as the size of the halogen atom increases, with values of 23.7 kcal/mol for the hexachloro, 16.7 kcal/mol for the hexabromo, and 4.0 kcal/mol for the hexaiodo derivatives. acs.orgnih.gov

Similarly, studies on other substituted cubanes, such as polynitrocubanes and polydifluoroaminocubanes, show that the strain energy generally increases with the number of substituent groups, especially beyond four substitutions. nih.gov In contrast, azido (B1232118) groups have been found to have a minimal effect on or even slightly release the strain of the cubane skeleton in less substituted derivatives. nih.gov This effect is attributed to the electron-withdrawing nature of the substituents, which can reduce the repulsion between the C-C bonds of the cubane cage. nih.gov

Table 1: Calculated Relative Strain Energies of Hexahalogenated Cubane-1,4-dicarboxylic Acids

| Compound | Relative Strain Energy (kcal/mol) |

| Hexafluorinated derivative | 57.5 |

| Hexachloro derivative | 23.7 |

| Hexabromo derivative | 16.7 |

| Hexaiodo derivative | 4.0 |

This table is based on data from computational studies predicting the relative strain energies of hypothetical hexahalogenated derivatives of cubane-1,4-dicarboxylic acid. acs.orgnih.gov

Theoretical Models for Carbon-Hydrogen Bond Dissociation Enthalpies (BDE) and Acidity

Theoretical models are crucial for understanding the strength of the C-H bonds in cubane and the acidity of its derivatives. High-level computational studies have calculated the carbon-hydrogen bond dissociation enthalpy (C-H BDE) of the parent cubane to be approximately 438.4 ± 4 kJ/mol. researchgate.netnih.gov This value is comparable to that of methane, indicating a surprisingly strong C-H bond despite the high strain of the cubane cage. researchgate.net

The gas-phase acidity of cubane has also been determined theoretically to be around 1704.6 ± 4 kJ/mol. researchgate.netnih.gov For substituted cubanes like 4-fluorocubane-1-carboxylic acid, the acidity is expected to be influenced by the electron-withdrawing effects of both the fluorine atom and the carboxylic acid group. Experimental and computational studies on chlorinated cubane-1,4-dicarboxylic acids have shown that halogenation increases the acidity of the carboxylic acid protons. acs.orgnih.gov

Table 2: Calculated Thermochemical Properties of Cubane

| Property | Value (kJ/mol) |

| Gas-Phase Enthalpy of Formation | 603.4 ± 4 |

| Carbon-Hydrogen Bond Dissociation Enthalpy (C-H BDE) | 438.4 ± 4 |

| Gas-Phase Acidity | 1704.6 ± 4 |

This table presents high-level theoretical values for key thermochemical properties of the parent cubane molecule. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Theoretical tools like Frontier Molecular Orbital (FMO) theory and the analysis of electrostatic potential surfaces provide valuable insights.

Frontier Molecular Orbital (FMO) Theory Applied to Fluorocubanes

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between the HOMO of one molecule and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. wikipedia.orgnumberanalytics.com

In the context of fluorocubanes, the introduction of fluorine atoms, which are highly electronegative, is expected to lower the energy of both the HOMO and LUMO. The carboxylic acid group, being electron-withdrawing, would further influence these orbital energies. For perfluorocubane, it has been predicted that the molecule can efficiently accept an electron into its LUMO, which is derived from the eight C-F σ* orbitals, to form a radical anion. researchgate.net This suggests that the LUMO of fluorinated cubanes is relatively low in energy, making them potential electron acceptors. The energy gap between the HOMO and LUMO is a measure of a molecule's reactivity; a smaller gap generally indicates higher reactivity. numberanalytics.com

Electron Acceptor Characteristics of Fluorinated Cubane Systems

Fluorinated cubanes, particularly perfluorocubane, have been identified as potent electron acceptors. u-tokyo.ac.jpnih.govthieme.de Theoretical predictions and subsequent experimental verification have shown that perfluorocubane can localize an electron within its cage upon reduction. u-tokyo.ac.jpnih.govthieme.de This unique electron-accepting character arises from a stabilized vacant orbital within the cage, which is formed by the overlapping of multiple σ* orbitals of the C-F bonds. researchgate.net

The radical anion of perfluorocubane has been studied using matrix-isolation electron spin resonance spectroscopy, which revealed that the unpaired electron is predominantly located inside the cage. u-tokyo.ac.jpnih.gov This "electron in a cube" phenomenon highlights the remarkable ability of the fluorinated cubane framework to stabilize an additional electron. u-tokyo.ac.jp While this compound is not perfluorinated, the presence of the fluorine atom and the carboxylic acid group, both being electron-withdrawing, would enhance its electron-accepting properties compared to the parent cubane.

Electrostatic Potential Surfaces and Their Influence on Chemical Behavior

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions and reactive sites. Regions of negative potential (red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP surface would be expected to show a significant region of negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, due to their high electronegativity. Conversely, the hydrogen atom of the carboxylic acid and the carbon atoms of the cubane cage would exhibit a more positive potential. These features would govern the molecule's interactions, such as the formation of hydrogen bonds through the carboxylic acid group. In the solid state, for instance, 4-fluorocubane has been observed to form dimers through hydrogen bonding and H···F contacts. researchgate.netresearchgate.net The ESP surface provides a theoretical basis for understanding such interactions.

Intramolecular Interactions and Bonding Topology

The electronic structure of the cubane core is fundamentally distinct from that of typical sp³-hybridized carbon systems. This distinction is primarily due to the severe angular strain imposed by its cubic geometry. chemrxiv.org

The C-C bonds in the cubane cage are a classic example of "bent bonds," a concept crucial for describing bonding in highly strained ring systems. Unlike typical sigma bonds where the maximum electron density lies on the internuclear axis, the C-C bonds in cubane are characterized by electron density that is displaced outwards from the geometric lines connecting the carbon nuclei. researchgate.netuci.edu This phenomenon arises because the enforced 90° bond angles prevent the carbon atomic orbitals from achieving optimal sp³ tetrahedral overlap at 109.5°. chemrxiv.org

Theoretical calculations and high-resolution X-ray diffraction studies on cubane itself have confirmed this model. researchgate.netresearchgate.net A topological analysis of the electron density, a method that maps the gradient field of the electron density to define atomic basins and bond paths, reveals that the bond path between adjacent carbon atoms is significantly curved. researchgate.net For instance, a thorough topological analysis of the electronic charge density of cubane at the HF/6-31G(d) level of theory indicated a significant deviation of the bond path angle (97.43°) from the geometric angle (90.0°) of the cube, confirming the existence of significant strain. researchgate.net The introduction of a fluorine atom and a carboxylic acid group at the 1- and 4-positions, as in this compound, would further modulate the electron density distribution within this already strained framework, though the fundamental characteristic of bent bonds remains. The electron-withdrawing nature of the fluorine and carboxyl groups is expected to influence the charge density along these bent bond paths. researchgate.net

The unique electronic structure of the cubane cage, particularly when substituted with highly electronegative atoms like fluorine, leads to interesting electron localization phenomena. The Electron Localization Function (ELF) is a powerful theoretical tool used to analyze chemical bonding in a real space, providing a quantitative measure of electron pair localization. chemrxiv.orgchemrxiv.orgcdnsciencepub.com

Computational studies on perfluorocubane (C₈F₈) have shown that it is a remarkable electron acceptor, capable of localizing an additional electron predominantly within the void of the carbon cage. acs.orgresearchgate.netresearchgate.net Analysis of the radical anion of perfluorocubane (C₈F₈⁻) revealed that the unpaired electron occupies a delocalized, totally symmetrical orbital confined to the inside of the carbon framework. acs.orgresearchgate.net This is attributed to the electron-deficient nature of the perfluorinated cage.

For this compound, the presence of a single, highly electronegative fluorine atom influences the electron density of the cage. While not as pronounced as in the perfluorinated case, the fluorine substituent polarizes the C-F bond and induces a significant electron-withdrawing effect on the cubane core. Topological analysis of the ELF would be expected to show a modification of the valence basins compared to unsubstituted cubane. acs.org The electron density at the bond critical points of the C-C bonds adjacent to the fluorinated carbon would be altered, reflecting the inductive effects of the substituent. researchgate.net The carboxylic acid group, also electron-withdrawing, would further contribute to this effect. These computational tools allow for a detailed mapping of how substituents perturb the electronic environment of the strained cage. nih.govresearchgate.net

Computational Mechanistic Elucidation of Reactions Involving Fluorocubane Carboxylic Acids

Density Functional Theory (DFT) and other computational methods are critical for mapping the potential energy surfaces of reactions involving cubanes. These calculations allow for the characterization of transient species like transition states and intermediates, providing deep insight into reaction mechanisms, kinetics, and selectivity.

Computational studies have been successfully employed to elucidate the mechanisms of reactions on the cubane scaffold. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid, a close analogue of the title compound, has been explored in detail using DFT calculations (B3LYP-D3BJ/6-311+G(d,p)). nih.govacs.org These studies provide a model for understanding substitution reactions on the this compound core.

The mechanism involves hydrogen abstraction by a chlorine radical to form a cubyl radical intermediate, followed by reaction with the chlorine source to yield the chlorinated product. nih.govacs.org The energies of the transition states (TS) and intermediates along this pathway have been calculated, providing a quantitative picture of the reaction profile.

Table 1: Calculated Energies for the Radical Chlorination of Dimethyl Cubane-1,4-dicarboxylate (0Me) Data sourced from computational studies on a related system and serves as a model. acs.org

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Complex (0Me + Cl•) | -10.3 |

| 2 | Transition State (H-abstraction) | -2.5 |

| 3 | Cubyl Radical (1Me• + HCl) | 1.9 |

| 4 | Transition State (Cl-transfer) | -0.4 |

| 5 | Product (1Me + t-BuO•) | -45.8 |

Rearrangement reactions, such as the silver(I)-catalyzed isomerization of 1,4-disubstituted cubanes to cuneanes, have also been investigated computationally. researchgate.net These studies focus on identifying the key transition states that govern the skeletal rearrangement, providing insight into how metal catalysts and substituents control the reaction pathway. researchgate.net

Computational chemistry is a powerful predictive tool for understanding and rationalizing the regio- and stereoselectivity observed in chemical transformations. For substituted cubanes, where multiple reaction sites are available, predicting the outcome is crucial.

Theoretical studies on the subsequent chlorination of monochlorinated cubane-1,4-dicarboxylate demonstrate how DFT calculations can explain the observed product ratios. nih.govacs.org By calculating the activation energies for hydrogen abstraction from the three non-equivalent positions (α, β, and γ relative to the existing chlorine), the preferred site of the second substitution can be predicted. The position with the lowest energy transition state corresponds to the major product.

Table 2: Calculated Activation Energies for Dichlorination of Monochlorinated Dimethyl Cubane-1,4-dicarboxylate (1Me) Data sourced from computational studies on a related system and serves as a model. nih.gov

| Position of H-abstraction | Activation Energy (kcal/mol) |

|---|---|

| α (C2 position) | 0.1 |

| β (C3 position) | 2.0 |

| γ (C5 position) | 0.5 |

These calculations correctly predicted the formation of the different dichlorinated isomers and their relative abundances. nih.gov For this compound, similar computational models would be invaluable for predicting the regioselectivity of further functionalization. The electronic influence of the existing fluorine and carboxylic acid groups would be the primary determinant of the transition state energies for reactions at the remaining C-H bonds. researchgate.netrsc.org

Furthermore, in reactions that create new stereocenters, computational methods can predict the stereochemical outcome. For example, in the metal-catalyzed rearrangement of cubanes to chiral cuneanes, DFT calculations can model the interaction between the substrate and chiral ligands on the catalyst to predict which enantiomer will be formed preferentially. researchgate.net

Reaction Chemistry and Transformations of 4 Fluorocubane 1 Carboxylic Acid and Its Derivatives

Carboxylic Acid Functional Group Reactivity on the Fluorocubane Scaffold

The carboxylic acid moiety on the fluorocubane framework serves as a versatile handle for a range of chemical modifications. Its reactions allow for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Decarboxylation of cubanecarboxylic acids is a powerful strategy for generating cubyl radicals or anions, which can then be trapped to form new bonds. The Barton decarboxylation, a radical-mediated process, is a well-established method for removing a carboxyl group and replacing it with another substituent. total-synthesis.comwikipedia.org For instance, the conversion of a cubanecarboxylic acid to a thiohydroxamate ester, followed by photolysis or thermolysis in the presence of a suitable trapping agent, can yield a variety of monosubstituted cubanes. wikipedia.org

Oxidative decarboxylation methods have also been developed. These reactions can lead to the formation of carbon-heteroatom bonds, such as in the synthesis of alkoxycubanes from cubane (B1203433) carboxylic acids. While general methods for decarboxylative alkenylation have been developed, their application to bulky, cage-like structures such as cubane derivatives has proven challenging and, in some reported cases, unsuccessful. scribd.com

Table 1: Examples of Decarboxylative Reactions on Cubane Scaffolds

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Cubane-1,4-dicarboxylic acid derivative | Barton Decarboxylation | Monosubstituted cubane | wikipedia.org |

The carboxylic acid group of 4-fluorocubane-1-carboxylic acid undergoes standard transformations to form a variety of carboxyl derivatives. Esterification can be achieved by reacting the acid with alcohols under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. Similarly, amides, including 4-fluorocubane-1-carboxamide, are readily prepared using standard peptide coupling reagents or via the acyl chloride intermediate. researchgate.netsigmaaldrich.com These amide derivatives are particularly useful, as the amide group can act as a directing group for subsequent C-H functionalization reactions. researchgate.net

Furthermore, the carboxylic acid can be converted to an acyl azide. This intermediate is a precursor for the Curtius rearrangement, which provides a pathway to cubylamines via an isocyanate intermediate. total-synthesis.com This transformation is significant for introducing nitrogen-containing functionalities onto the cubane core. total-synthesis.com

Table 2: Key Carboxyl Derivatives of this compound

| Derivative | Synthetic Method | Significance | Reference |

|---|---|---|---|

| Esters | Fischer Esterification / Acyl Chloride | Versatile intermediates | |

| Amides | Peptide Coupling / Acyl Chloride | Directing groups for C-H activation | researchgate.netsigmaaldrich.com |

Regio- and Chemoselective C-H Activation on Fluorocubanes

Direct functionalization of the C-H bonds of the cubane cage is a highly sought-after transformation as it offers an efficient route to complex derivatives without the need for pre-functionalization. The fluorine substituent on the 4-fluorocubane scaffold plays a crucial role in directing this reactivity.

Transition-metal catalysis has emerged as a powerful tool for C-H activation. rsc.org In the context of cubanes, directed ortho-metalation is a key strategy. researchgate.net By employing a directing group, such as an amide, a metal catalyst can selectively deprotonate and functionalize the C-H bond at the adjacent (ortho) position. researchgate.net The use of lithium bases followed by transmetalation to zinc and subsequent palladium-catalyzed arylation has enabled the synthesis of various arylated cubanes. researchgate.net

The electronegative fluorine atom in 4-fluorocubane derivatives significantly influences the regioselectivity of these reactions. It deactivates the adjacent C-H bonds towards electrophilic attack and can influence the stability of organometallic intermediates, thereby guiding the functionalization to specific positions on the cubane cage. rsc.orgthieme-connect.com

Cubyl radicals can be generated either through direct hydrogen atom transfer (HAT) from a C-H bond or from precursors like iodocubanes or cubanecarboxylic acids. researchgate.netthieme-connect.comchemrxiv.org These radicals can then participate in various bond-forming reactions. Photocatalytic methods using a HAT catalyst have been developed for the C-H alkylation of cubanes via the conjugate addition of cubyl radicals to Michael acceptors. chemrxiv.org

The fluorine atom in fluorocubane exerts a strong directing effect in radical reactions. Due to its high electronegativity, the fluorine atom prevents the formation of a cubyl radical at the ortho positions (C2 and C6). thieme-connect.com While radical formation at the para position (C1, the carboxyl-bearing carbon) is electronically possible, it can be sterically or electronically disfavored. This leads to a remarkable site-selectivity, favoring functionalization at the meta positions (C3 and C5). An exceptional example is the radical-mediated halogenation of fluorocubane, which results in the selective formation of the 1,3-disubstituted product. thieme-connect.com

Rearrangement Reactions of the Cubane Cage in Fluorinated Systems

The cubane skeleton is characterized by immense ring strain, yet it possesses remarkable kinetic stability, being stable up to 220 °C. acs.org A key aspect of its chemistry is the general absence of cationic rearrangement reactions that are common in other strained systems. acs.org This stability is attributed to the fact that there is no kinetically favorable pathway for thermal rearrangement. acs.org

However, under specific catalytic conditions, rearrangement of the cubane sigma framework can occur. For example, certain rhodium catalysts can induce the rearrangement of cubane to syn-tricyclooctadiene. wikipedia.org The Favorskii rearrangement is a crucial ring-contraction reaction used in the synthesis of the cubane cage itself from larger precursors, rather than a rearrangement of the pre-formed cubane. total-synthesis.comwikipedia.org While Friedel-Crafts type reactions of fluorocubane with benzene (B151609) have been reported, these proceed via substitution rather than a rearrangement of the cage itself. scribd.com The presence of a fluorine atom does not appear to significantly lower the high kinetic barrier to cage rearrangement, making fluorinated cubanes similarly robust scaffolds.

Valence Bond Isomerization (e.g., to Cuneane) and Stability Considerations

The cubane cage, despite its remarkable kinetic stability, possesses a high degree of strain energy. This stored energy can be released through transformations into valence isomers, with the most studied being the isomerization to cuneane.

Valence Bond Isomerization to Cuneane: The rearrangement of a cubane to a cuneane skeleton is a thermodynamically favorable process, as cuneane is less strained. chemrxiv.orgumsl.edu This isomerization can be initiated by metals, particularly Ag(I) and Pd(II), or under specific aqueous conditions. chemrxiv.orgnih.gov For a 1,4-disubstituted cubane like this compound, the rearrangement can theoretically lead to several cuneane regioisomers. However, the regioselectivity is strongly governed by the electronic properties of the substituents. nih.gov

Cubanes bearing two electron-withdrawing groups tend to rearrange to give 2,6-disubstituted cuneanes. Conversely, the presence of electron-donating groups favors the formation of 1,3-disubstituted cuneanes. nih.gov In this compound, both the fluorine atom and the carboxylic acid group are electron-withdrawing. Therefore, it is predicted to predominantly yield the corresponding 2,6-disubstituted cuneane upon isomerization. This selectivity is rationalized by mechanistic pathways that proceed through the most stable carbocation intermediates. chemrxiv.org

Table 1: Predicted Regioselectivity in Cubane-to-Cuneane Isomerization

| Cubane Substituents (at 1,4-positions) | Electronic Nature | Predicted Major Cuneane Product | Reference |

|---|---|---|---|

| -F, -COOH | Both Electron-Withdrawing | 2,6-disubstituted cuneane | nih.gov |

| Two Electron-Withdrawing Groups (General) | Electron-Withdrawing | 2,6-disubstituted cuneane | nih.gov |

| One or more Electron-Donating Groups | Electron-Donating | 1,3-disubstituted cuneane | nih.gov |

Stability Considerations: Despite the inherent strain, halogenated cubane-1,4-dicarboxylic acids exhibit high thermal stability, with decomposition temperatures generally above 250°C. acs.orgnih.gov Differential scanning calorimetry (DSC) has shown that the parent cubane-1,4-dicarboxylic acid and its chlorinated derivatives are thermally stable, a property expected to be shared by the fluorinated analogue. acs.orgnih.gov

Acid- or Metal-Catalyzed Rearrangements and their Implications

The most significant metal-catalyzed rearrangement of the cubane skeleton is the isomerization to cuneane, typically facilitated by silver(I) salts like AgTFA or AgNTf₂. nih.govnih.gov This transformation is of considerable interest as it provides access to the cuneane scaffold, which is being explored as a potential bioisostere for benzene and cyclohexane (B81311) rings in medicinal chemistry. nih.govnih.gov

The mechanism of the Ag(I)-catalyzed isomerization is thought to initiate with the coordination of the silver ion to a C-C bond of the cubane cage. nih.gov This is followed by bond cleavage to form a silver-containing carbocationic intermediate. Subsequent bond migrations lead to the cuneane skeleton. The regiochemical outcome is determined at the branching points in this mechanistic pathway, with the reaction proceeding through intermediates that offer the greatest electronic stabilization by the substituents. nih.gov For this compound, the electron-withdrawing nature of both substituents would direct the rearrangement to avoid the formation of an unstable carbocation adjacent to these groups, leading to the 2,6-disubstituted product. nih.gov

The reaction conditions for these rearrangements are generally mild, and importantly, free carboxylic acid groups are tolerated, meaning this compound can be rearranged directly without the need for protecting the acid functionality. nih.gov The ability to selectively generate specific cuneane isomers based on the electronic nature of the cubane precursors has significant implications for the rational design and synthesis of complex molecules for applications in materials science and drug discovery. chemrxiv.orgnih.gov

Photochemical Reactivity of Fluorocubane Carboxylic Acids

The strained bonds of the cubane cage are also susceptible to reactions initiated by ultraviolet (UV) light. These photochemical processes provide powerful methods for the functionalization of the cubane core, often proceeding through radical intermediates.

Photo-induced Reactions and Their Synthetic Applications

While direct photochemical studies on this compound are not extensively documented, the reactivity of closely related cubane-1,4-dicarboxylates serves as an excellent model. A key synthetic application is photo-induced radical halogenation. acs.orgnih.gov For instance, the UV-light initiated radical chlorination of dimethyl cubane-1,4-dicarboxylate using tert-butyl hypochlorite (B82951) (t-BuOCl) preferentially yields the monochlorinated product. acs.orgnih.gov This method allows for the controlled introduction of halogen atoms onto the cubane scaffold.

Another important photochemical transformation is chlorocarbonylation. The reaction of dimethyl cubane-1,4-dicarboxylate with oxalyl chloride under UV irradiation, particularly in a continuous-flow reactor, can achieve efficient mono-chlorocarbonylation. thieme-connect.com This introduces a reactive carbonyl chloride group, which is a versatile handle for further synthetic modifications.

Furthermore, photochemical methods are employed in the synthesis of cubane derivatives that are not directly accessible. For example, iodocubanes, which are valuable precursors for coupling reactions, can be synthesized from the corresponding carboxylic acids via a photo-initiated Hunsdiecker-Borodin reaction. ugent.be These iodocubanes can then undergo further photo-induced reactions, such as the synthesis of cubyl arylthioethers upon UV irradiation in the presence of aryl thiolates. ugent.be These reactions demonstrate the utility of photochemistry in expanding the synthetic toolbox for cubane derivatives.

Table 2: Examples of Photo-induced Reactions on Cubane Carboxylic Acid Derivatives

| Reaction | Starting Material | Reagents & Conditions | Product | Synthetic Application | Reference |

|---|---|---|---|---|---|

| Radical Chlorination | Dimethyl cubane-1,4-dicarboxylate | t-BuOCl, CCl₄, UV light (450 W Hg lamp), 0°C | Monochlorinated diester | Introduction of halogen atoms | acs.orgnih.gov |

| Chlorocarbonylation | Dimethyl cubane-1,4-dicarboxylate | Oxalyl chloride, UV light (flow reactor) | Mono-chlorocarbonylated diester | Introduction of a reactive functional group | thieme-connect.com |

| Thioether Formation | 4-Iodocubane-1-carboxylate (from acid) | Aryl thiolates, DMSO, UV light (300 nm) | Cubyl arylthioether | C-S bond formation | ugent.be |

Mechanistic Studies of Photochemical Processes

The mechanisms of these photochemical reactions have been investigated through both experimental and computational studies. The photo-initiated radical chlorination of dimethyl cubane-1,4-dicarboxylate is a well-studied example. acs.orgnih.gov

The process is understood to proceed via a radical chain mechanism:

Initiation: The reaction is initiated by the formation of a chlorine radical (Cl•) or a tert-butoxy (B1229062) radical (t-BuO•) from the photolysis of t-BuOCl.

Propagation: The radical abstracts a hydrogen atom from the cubane cage. DFT calculations suggest that abstraction by Cl• is more favorable than by t-BuO•. acs.orgnih.gov This step forms a cubyl radical intermediate.

Chain Transfer: The cubyl radical then reacts with a molecule of t-BuOCl to yield the chlorinated cubane product and a new t-BuO• radical, which continues the chain. acs.orgnih.gov

Similarly, the photo-induced formation of cubyl arylthioethers from iodocubanes proceeds through a radical nucleophilic substitution (Sʀɴ1) mechanism. ugent.be UV irradiation of the iodocubane (B12285268) in a polar solvent initiates the formation of a cubyl radical. This radical then reacts with a thiolate nucleophile, and subsequent electron transfer completes the substitution cycle. The efficiency and outcome of these reactions can be highly dependent on the solvent, with polar solvents generally increasing the reaction rate. ugent.be These mechanistic insights are crucial for optimizing reaction conditions and predicting the reactivity of other substituted cubanes like this compound.

Advanced Applications of Fluorocubane Carboxylic Acid As a Molecular Building Block

Design and Synthesis of Cubane-Based Molecular Scaffolds

The cubane (B1203433) framework serves as an exceptional scaffold for the assembly of complex molecules. Its derivatization with fluoro and carboxylic acid groups enhances its utility, enabling its integration into sophisticated molecular designs.

A significant application of the 4-fluorocubane-1-carboxylic acid motif is its use as a three-dimensional (3D) bioisostere, particularly as a substitute for the benzene (B151609) ring in medicinal chemistry. researchgate.netsoton.ac.ukwikipedia.org Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. While cubane has a 1,4-axis length comparable to benzene, its 3D properties are distinctly different, offering a non-planar, saturated, and rigid core. researchgate.netresearchgate.net This substitution can lead to improved physicochemical and biological profiles, such as enhanced water solubility and metabolic stability, as the cubane core is typically stable and non-toxic. soton.ac.ukresearchgate.net

The introduction of a fluorine atom can further modulate the electronic properties and binding interactions of the molecule. Research into fluorinated derivatives of cubane-1,4-dicarboxylic acid has demonstrated their potential for yielding compounds with enhanced biological activity. The rigidity of the fluorocubane framework is key, allowing for the development of novel pharmaceutical agents that can mimic the spatial orientation of phenyl groups while offering an improved metabolic profile.

The rigid, well-defined geometry of the cubane cage allows for the precise spatial arrangement of substituents, a feature that is highly sought after in rational molecular design. thieme-connect.com Unlike flexible aliphatic chains or planar aromatic rings, the cubane scaffold holds functional groups in fixed orientations. The bent bonds of the cubane structure present the cubyl hydrogen atoms in multiple directions that are inaccessible for a benzene counterpart, creating unique interaction possibilities. researchgate.net

This precise positioning is critical for exploring specific molecular interactions, such as those within the active site of an enzyme. acs.org By using this compound as a building block, researchers can design molecules where the fluoro and carboxyl groups are held at a fixed distance and angle, probing specific hydrogen-bonding, halogen-bonding, and dipolar interactions. Furthermore, the cubane skeleton can serve as a unique chiral scaffold; the selective introduction of three or more different substituents can generate complex asymmetric molecules with defined 3D structures. thieme-connect.com

Integration into Novel Materials and Functional Systems

The inherent properties of the fluorocubane dicarboxylic acid scaffold—rigidity, high strain energy, and defined geometry—make it an attractive component for the construction of advanced materials with unique functional properties.

The cubane cage is an archetypal high-energy, high-density hydrocarbon. wikipedia.org Its significant strain energy, combined with its remarkable kinetic stability, makes it a foundational structural motif in the research and development of high-energy density materials (HEDMs). wikipedia.orgdtic.mil While highly substituted derivatives like octanitrocubane represent the pinnacle of cubane-based explosives, even simpler functionalized cubanes are of interest. dtic.mil For instance, cubane-1,4-dicarboxylic acid has been identified as a potentially useful fuel in pyrotechnic formulations. researchgate.net The incorporation of fluorine atoms onto the cubane core can further modify the energetic properties and density of the resulting materials. The high relative strain energy of fluorinated cubanes contributes to their potential utility in applications where controlled energy release is paramount. nih.gov

Supramolecular Chemistry and Solid-State Structure

The solid-state packing of this compound is dictated by a hierarchy of non-covalent interactions, leading to well-defined supramolecular architectures. The primary and strongest interaction involves the carboxylic acid functional groups, which form classic head-to-head hydrogen-bonded dimers. researchgate.netresearchgate.net

| Interaction Type | Participating Groups | Role in Crystal Packing | Reference |

| Hydrogen Bonding (Primary) | Carboxylic Acid (-COOH) | Forms head-to-head dimers, the primary structural motif. | researchgate.net, researchgate.net |

| Hydrogen/Halogen Bonding (Secondary) | Cubyl-H and Fluoro (-F) | Creates a staggered H···F contact system between dimers, providing complementary packing stabilization. | researchgate.net, researchgate.net |

Investigation of Hydrogen-Bonding Networks and Crystal Packing Motifs

The solid-state architecture of this compound is dictated by a combination of strong and weak intermolecular interactions, resulting in a well-defined crystal packing arrangement. The primary and most dominant interaction is the formation of hydrogen-bonded dimers through the carboxylic acid functional groups. In this classic motif, two molecules of the acid associate in a head-to-head fashion, where the hydroxyl proton of one carboxylic acid forms a strong hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. This creates a robust, centrosymmetric eight-membered ring structure (R²₂(8) motif).

Beyond this primary dimeric assembly, the crystal packing is further directed by weaker interactions involving the cubane cage and the fluorine substituent. Detailed structural analyses of 1,4-disubstituted cubanes have revealed that the acidic C-H bonds of the cubane scaffold can act as hydrogen bond donors, participating in a supporting network of interactions. researchgate.net In the case of this compound, these C-H groups engage in contacts with the fluorine atoms of adjacent molecules.

Impact of Fluorination on Intermolecular Interactions in the Solid State

The introduction of a single fluorine atom at the C4 position of the cubane-1-carboxylic acid molecule has a profound and multifaceted impact on its intermolecular interactions in the solid state. The high electronegativity of the fluorine atom alters the electronic properties of the cubane cage and introduces a new, potent site for specific intermolecular contacts.

One of the most direct consequences of fluorination is the introduction of halogen bonding and related weak interactions as a secondary, yet significant, packing director. While the primary interaction remains the robust hydrogen bonding between carboxylic acid groups, the fluorine atom facilitates a "staggered hydrogen-bonding/halogen-bonding system". researchgate.net This is characterized by the formation of C-H···F contacts, where the fluorine atom acts as a weak hydrogen bond acceptor. These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, helping to organize the acid dimers in a specific orientation that would be absent in the non-fluorinated parent compound, cubane-1,4-dicarboxylic acid. researchgate.netresearchgate.net

Furthermore, fluorination influences the acidity of the protons on the cubane cage, potentially strengthening their capacity to act as C-H donors in these weak hydrogen bonds. Studies on other fluorinated organic molecules have shown that the presence of fluorine can lead to higher-dimensional hydrogen-bonded structures. dntb.gov.ua While this compound itself forms a specific dimeric system, the principle that fluorination enhances intermolecular connectivity holds true through the establishment of the C-H···F network.

Comparing fluorinated cubanes to other halogenated analogues, such as chlorinated cubane-1,4-dicarboxylic acids, highlights the unique role of fluorine. While all halogens allow for the "fine tuning" of geometric and supramolecular properties, the specific nature of the interactions differs. acs.orgnih.gov The small size and high electronegativity of fluorine lead to distinct C-H···F interactions that are less common or have different geometries with larger halogens like chlorine. Theoretical studies on perfluorocubane also underscore the powerful electron-accepting nature imparted by fluorine atoms, which can influence intermolecular forces. acs.org This electronic perturbation, even from a single fluorine atom, can subtly alter the charge distribution across the molecule, thereby modulating the nature and strength of all intermolecular contacts in the crystal lattice.

The table below summarizes the key intermolecular interactions observed in the solid state of this compound.

| Interaction Type | Donor | Acceptor | Description | Significance |

| Primary Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Forms a classic head-to-head dimer with an R²₂(8) ring motif. | The strongest interaction, defining the primary structural unit. |

| Secondary Interaction | C-H (Cubane Cage) | F (Fluorine) | Creates a staggered network linking the primary dimers. researchgate.net | Directs the three-dimensional packing and is a direct consequence of fluorination. |

Future Perspectives and Emerging Avenues in 4 Fluorocubane 1 Carboxylic Acid Research

Development of Green and Sustainable Synthetic Routes for Fluorocubanes

The synthesis of fluorinated cubanes, including 4-fluorocubane-1-carboxylic acid, has traditionally involved methods like direct fluorination with elemental fluorine (F₂). researchgate.net While effective, this process often requires harsh conditions and the use of hazardous reagents, posing significant environmental and safety challenges. numberanalytics.com The high reactivity of fluorine gas necessitates specialized equipment and careful handling to control the reaction and prevent over-fluorination or decomposition. numberanalytics.combeilstein-journals.org

The future of fluorocubane synthesis lies in the adoption of greener and more sustainable methodologies. numberanalytics.com This shift aligns with the broader goals of green chemistry to minimize hazardous waste, improve energy efficiency, and utilize safer reagents. researchgate.net Key areas of development include:

Catalytic Fluorination: The development of new, highly efficient, and selective catalysts for fluorination reactions is a primary goal. numberanalytics.com This includes exploring transition-metal-free photochemical methods that can proceed under milder conditions. beilstein-journals.org For instance, photosensitized approaches using visible light offer a greener alternative to traditional UV excitation or thermal methods for generating the reactive species needed for C-H fluorination. beilstein-journals.org

Flow Chemistry: The use of microreactors and flow chemistry presents a significant opportunity for safer and more controlled fluorination processes. numberanalytics.com Continuous flow systems can handle hazardous reagents like fluorine gas more safely, allow for precise temperature control, and improve reaction efficiency and scalability.

Alternative Fluorinating Agents: Research into less hazardous and more selective fluorinating agents is crucial. While reagents like Selectfluor® have been used in aqueous media, reducing reliance on the most aggressive reagents is a key objective. researchgate.net

Biocatalysis: The use of enzymes, such as amidases, in combination with fluorination steps demonstrates a powerful strategy for producing enantiopure fluorinated compounds. rsc.org This chemo-enzymatic approach can offer high selectivity and reduce the environmental impact compared to purely chemical methods that may require expensive and wasteful chiral ligands and metal catalysts. rsc.org

By focusing on these green principles, the synthesis of this compound and other fluorocubanes can become more cost-effective, safer, and environmentally benign, paving the way for their broader application. numberanalytics.comrsc.org

Advanced Spectroscopic Characterization Techniques for Elucidating Reactivity

A thorough understanding of the structure and electronic properties of this compound is fundamental to predicting its reactivity and designing applications. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for characterizing fluorocubanes.

¹⁹F NMR: Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is exceptionally powerful for studying fluorinated molecules. rsc.orgmdpi.comspectralservice.de It provides detailed information about the electronic environment of the fluorine atom, which is highly sensitive to substituent effects on the cubane (B1203433) cage. mdpi.com Advanced techniques like ¹⁹F,¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide detailed structural information about adducts in solution. mdpi.com New methodologies that use ¹⁹F as a spectroscopic "spy" are being developed to determine the structures of molecules even in complex mixtures without the need for separation. rsc.org

¹³C and ¹H NMR: These techniques, often used in conjunction with two-dimensional experiments like gCOSY, gHSQC, and gHMBC, are essential for assigning the full structure of the cubane scaffold and its substituents. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of fluorocubane derivatives in the solid state. researchgate.netresearchgate.net It allows for precise measurement of bond lengths and angles, revealing the distortions and strains inherent in the cubane cage and the influence of substituents like fluorine and carboxylic acid groups. acs.org

Matrix-Isolation Electron Spin Resonance (ESR) Spectroscopy: For studying the radical anions of fluorocubanes, matrix-isolation ESR is a uniquely powerful technique. By trapping the radical species in an inert gas matrix at very low temperatures, ESR can probe the distribution of the unpaired electron. msu.ru Studies on perfluorocubane have used this method to confirm that upon reduction, the extra electron is located predominantly inside the cage, a direct consequence of the σ-stellation of the C-F antibonding orbitals. researchgate.net This provides critical insight into the electron-accepting properties of the fluorocubane framework.

These advanced spectroscopic methods, when combined, provide a comprehensive picture of the molecular and electronic structure of this compound, which is essential for understanding its chemical behavior and reactivity.

Computational Design of Novel Fluorocubane Architectures with Tailored Properties

Computational chemistry has become an indispensable partner to experimental synthesis and characterization, enabling the in silico design of novel molecules with specific, tailored properties before they are ever made in the lab. b-u.ac.in For fluorocubanes, computational methods, particularly Density Functional Theory (DFT), are crucial for exploring their vast chemical space. researchgate.netacs.org

Predicting Molecular Properties: DFT calculations are used to systematically explore the chemical stabilities, bonding characteristics, and electronic properties of fluorocubanes. researchgate.net Researchers can accurately predict key parameters that govern reactivity and function:

Structural Parameters: Geometries, bond lengths, and angles can be calculated and compared with experimental data from X-ray crystallography to validate the computational models. researchgate.net

Electronic Properties: Key values such as HOMO-LUMO gaps, electron affinity, and ionization potentials can be computed to predict how a molecule will behave as an electron acceptor or donor. researchgate.netresearchgate.net For perfluorocubane, calculations have shown that the lowest unoccupied molecular orbital (LUMO) is distributed within the cage cavity, explaining its ability to encapsulate an electron. researchgate.net

Reactivity and Stability: Computational models can predict reaction pathways, transition state energies, and the relative strain energies of different substituted cubanes. nih.govacs.org For example, calculations have been used to explore the mechanisms of radical chlorination and predict the strain energies of various halogenated cubane-1,4-dicarboxylic acids, identifying the hexafluorinated derivative as the most strained. nih.govacs.org

Designing for Function: The true power of computational design lies in its predictive capability. By modifying the substituents on the fluorocubane scaffold in silico, chemists can tune its properties for specific applications. For instance, calculations can guide the design of fluorocubane derivatives with optimized electronic properties for use as electron acceptor materials in novel conducting and semiconducting devices. researchgate.net This computational pre-screening saves significant time and resources in the laboratory by focusing synthetic efforts on the most promising candidates.

Below is a table showcasing data derived from computational studies on halogenated cubane-1,4-dicarboxylic acids, illustrating the type of predictive information that can be generated.

| Compound | Predicted Relative Strain Energy (kcal/mol) | pKₐ₁ (experimental) | pKₐ₂ (experimental) |

| Cubane-1,4-dicarboxylic acid | - | 3.53 | 4.59 |

| Monochloro-cubane-1,4-dicarboxylic acid | - | 3.17 | 4.09 |

| Dichloro-cubane-1,4-dicarboxylic acid (avg.) | - | ~2.71 | ~3.75 |

| Hexafluoro-cubane-1,4-dicarboxylic acid | 57.5 | N/A | N/A |

| Hexachloro-cubane-1,4-dicarboxylic acid | 23.7 | N/A | N/A |

| Hexabromo-cubane-1,4-dicarboxylic acid | 16.7 | N/A | N/A |

| Hexaiodo-cubane-1,4-dicarboxylic acid | 4.0 | N/A | N/A |

| Data sourced from studies on chlorinated and hypothetical halogenated cubane-1,4-dicarboxylic acids. nih.govacs.org |

This table is interactive. Users can sort the columns to compare the properties of different derivatives.

Interdisciplinary Collaborations for Expanded Material and Chemical Applications

The full potential of this compound and its derivatives can only be realized through collaborations that bridge traditional scientific disciplines. The unique properties of these molecules make them relevant to fields ranging from materials science and nanotechnology to medicinal chemistry. acs.orgresearchgate.net

Materials Science: The predicted electron-accepting capabilities of fluorocubanes make them highly attractive for the development of new electronic materials. researchgate.net Collaborations between synthetic organic chemists, who can build these molecules, and materials scientists or physicists, who can characterize their electronic properties and fabricate them into devices like organic semiconductors or conductors, are essential.

Medicinal Chemistry: The cubane cage is recognized as a bioisostere for the phenyl group, offering a rigid, three-dimensional, and metabolically stable scaffold for drug design. acs.orgresearchgate.netnih.gov The introduction of a fluorine atom can further modulate properties like lipophilicity and binding affinity. nih.gov Realizing this potential requires close collaboration between synthetic chemists, computational modelers, and pharmacologists to design, synthesize, and test new therapeutic agents. nih.govmorressier.com

Nanotechnology: The rigid, well-defined structure of the cubane core makes it an ideal building block (or "nanobuilding block") for the construction of larger, precisely ordered molecular architectures and functional materials. Integrating these building blocks into polymers or supramolecular assemblies is a task that requires expertise from polymer chemistry, supramolecular chemistry, and nanotechnology. researchgate.net

By fostering these interdisciplinary partnerships, researchers can leverage the unique structural and electronic features of this compound to create innovative solutions to challenges in medicine, electronics, and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.